1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base or a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols, and substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Industry: It can be used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3-methylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, which can affect its reactivity and interactions with biological targets.
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The presence of a chlorine atom instead of a methyl group can lead to different chemical and biological behaviors.
Properties
IUPAC Name |
1-(3-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-3-2-4-8(5-7)17-10(12(13,14)15)9(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDRKBOTQQUOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585387 | |
Record name | 1-(3-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786726-99-6 | |
Record name | 1-(3-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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